

physical properties of 18:1 Lysyl PG

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Compound of Interest

Compound Name: 18:1 Lysyl PG

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An In-Depth Technical Guide to the Physical Properties of 18:1 Lysyl-PG

This guide provides a comprehensive overview of the core physical properties of 1-oleoyl-2-hydroxy-sn-glycero-3-phospho-(1'-L-lysine) (**18:1 Lysyl PG**), a cationic lysophospholipid of significant interest in research and drug development. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual workflows.

Introduction to 18:1 Lysyl PG

18:1 Lysyl PG is a cationic lysophospholipid.[1][2][3] It is structurally composed of a glycerol backbone, an oleic acid molecule at the sn-1 position, and a phosphatidylglycerol headgroup modified with a lysine amino acid. This lysine modification imparts a net positive charge to the molecule at physiological pH, a key feature influencing its interactions with biological membranes and other molecules.[4] In gram-positive bacteria, lysyl-phosphatidylglycerol (LPG) is synthesized by the MprF (multiple peptide resistance factor) enzyme, which adds lysine to phosphatidylglycerol.[5][6] This modification of the bacterial cell membrane reduces the net negative charge, contributing to resistance against cationic antimicrobial peptides.[5][7]

Core Physical Properties

The physical characteristics of **18:1 Lysyl PG** are fundamental to understanding its behavior in various systems, from simple aqueous solutions to complex biological membranes. The following table summarizes its key quantitative properties.

Physical Property	Value	Source / Method
Molecular Formula	C48H93Cl2N2O11P	[1][5][8][9]
Molecular Weight	976.14 g/mol	[1][8][10][11]
Charge	Cationic	[1][2][3]
pKa of Lysine Side Chain	~10.5	[2][12][13]
Critical Micelle Conc. (CMC)	Estimated to be in the micromolar (μM) to low millimolar (mM) range.	Based on similar lipids[14][15]
Solubility	Soluble in organic solvents; forms micelles/vesicles in aqueous solutions.	General lipid properties[16][17]

Experimental Protocols

Accurate determination of the physical properties of **18:1 Lysyl PG** requires robust experimental methodologies. Below are detailed protocols for key characterization experiments.

Molecular Weight and Purity Determination by Mass Spectrometry

This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the precise determination of molecular weight and assessment of purity.

- Materials: **18:1 Lysyl PG** sample, HPLC-grade methanol or chloroform/methanol mixture, mass spectrometer with ESI source.
- Procedure:
 - Prepare a dilute solution of **18:1 Lysyl PG** (e.g., 10-50 μM) in an appropriate organic solvent.

- Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquire mass spectra in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 800-1200).
- The primary observed ion should correspond to the protonated molecule $[\text{M}+\text{H}]^+$. The molecular weight is calculated from the m/z value of this peak.
- Purity can be assessed by the presence of other lipid species or contaminants in the spectrum.

Charge Characterization by Potentiometric Titration

This method is used to determine the pK_a values of the ionizable groups (the amino groups of lysine), confirming the pH-dependent charge state of the molecule.

- Materials: **18:1 Lysyl PG**, deionized water, standardized solutions of HCl and NaOH (e.g., 0.1 M), pH meter and electrode, stirred reaction vessel.
- Procedure:
 - Disperse a known concentration of **18:1 Lysyl PG** in deionized water to form a suspension or micellar solution.
 - Initially acidify the solution to a low pH (e.g., pH 2) with the standardized HCl to ensure all amino groups are fully protonated.
 - Titrate the solution by adding small, precise volumes of the standardized NaOH solution.
 - Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
 - Plot the pH versus the volume of NaOH added. The pK_a values correspond to the pH at the midpoints of the buffer regions on the titration curve. For **18:1 Lysyl PG**, two pK_a values associated with the α - and ϵ -amino groups of lysine are expected.

Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental parameter for any amphipathic molecule. Several methods can be employed for its determination.^[18]

- Principle: This indirect method relies on a fluorescent probe (e.g., pyrene, 1,6-diphenyl-1,3,5-hexatriene (DPH)) that exhibits changes in its fluorescence properties upon partitioning from a polar aqueous environment into the nonpolar core of a micelle.^[5]
- Materials: **18:1 Lysyl PG**, high-purity water or buffer, fluorescent probe (e.g., pyrene), spectrofluorometer.
- Procedure:
 - Prepare a stock solution of **18:1 Lysyl PG**.
 - Prepare a series of dilutions of the lipid in buffer, covering a concentration range well below and above the expected CMC.
 - Add a small, constant amount of the pyrene stock solution to each dilution to achieve a final pyrene concentration in the nanomolar range.
 - Incubate the samples to allow for equilibration.
 - Measure the fluorescence emission spectrum of pyrene (e.g., excitation at ~335 nm, emission scan from 350-450 nm).
 - Calculate the ratio of the intensity of the first vibronic peak (I₁, ~373 nm) to the third peak (I₃, ~384 nm).
 - Plot the I₁/I₃ ratio as a function of the logarithm of the **18:1 Lysyl PG** concentration. The CMC is determined from the inflection point of this sigmoidal curve, which indicates the onset of micelle formation.^[5]
- Principle: This direct method measures the surface tension of a solution as a function of surfactant concentration. As surfactant monomers adsorb at the air-water interface, surface tension decreases until the surface becomes saturated at the CMC. Above the CMC, the

surface tension remains relatively constant as excess monomers form micelles in the bulk solution.^[4]

- Materials: **18:1 Lysyl PG**, high-purity water, surface tensiometer (using Du Noüy ring or Wilhelmy plate method).
- Procedure:
 - Prepare a series of solutions of **18:1 Lysyl PG** in high-purity water across a range of concentrations.
 - Measure the surface tension of each solution, starting with the most dilute. Ensure the measuring probe is meticulously cleaned between measurements.
 - Allow each measurement to equilibrate before recording the value.
 - Plot surface tension versus the logarithm of the **18:1 Lysyl PG** concentration.
 - The CMC is identified as the concentration at which the slope of the curve abruptly changes and the surface tension becomes constant.^[4] For cationic surfactants that may adsorb to metal probes, a paper Wilhelmy plate can be used to improve accuracy.^[19]
- Principle: ITC directly measures the heat changes associated with micelle formation or dilution. When a concentrated solution of surfactant is titrated into a buffer, the heat of demicellization (or micellization if titrating buffer into surfactant) can be measured.
- Materials: **18:1 Lysyl PG**, buffer, isothermal titration calorimeter.
- Procedure:
 - Prepare a concentrated stock solution of **18:1 Lysyl PG** (well above the expected CMC) in the desired buffer. Fill the ITC injection syringe with this solution.
 - Fill the sample cell with the same buffer.
 - Perform a series of small, sequential injections of the lipid solution into the buffer while monitoring the heat change after each injection.

- Plot the heat change per injection against the total lipid concentration in the cell.
- The resulting curve will show a sharp transition at the CMC, allowing for its direct determination.

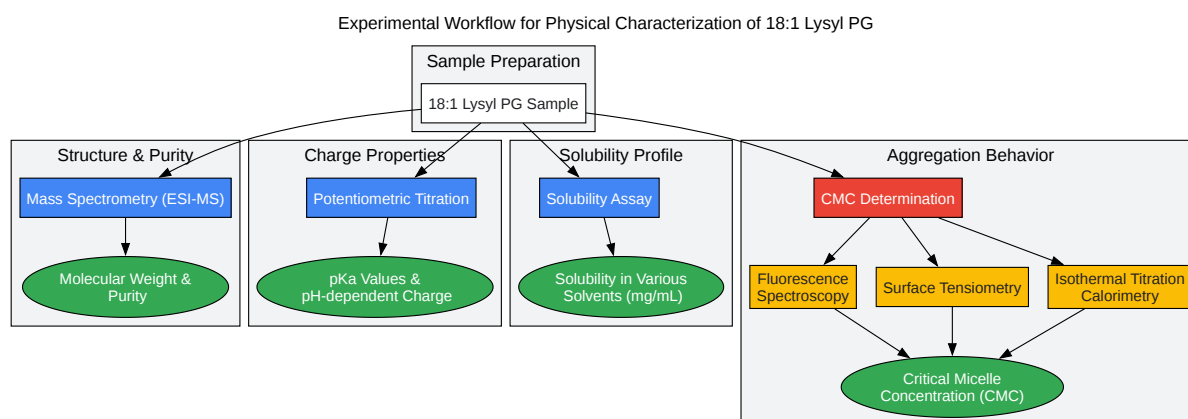
Solubility Assessment

This protocol determines the solubility of **18:1 Lysyl PG** in various solvents.

- Materials: **18:1 Lysyl PG**, a range of solvents (e.g., water, PBS, ethanol, methanol, chloroform), vials, shaker/vortexer, centrifuge, analytical balance, method for quantification (e.g., HPLC with evaporative light scattering detector or MS).
- Procedure:
 - Add an excess amount of **18:1 Lysyl PG** to a known volume of each solvent in separate vials.
 - Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Centrifuge the vials at high speed to pellet any undissolved lipid.
 - Carefully collect a precise volume of the supernatant.
 - Quantify the amount of dissolved **18:1 Lysyl PG** in the supernatant using a suitable analytical technique. For aqueous solutions, this will represent the monomer solubility below the CMC. For organic solvents, this gives the maximum solubility.
 - Express solubility in units such as mg/mL or mol/L.

Mandatory Visualizations

The following diagram illustrates a comprehensive workflow for the physical characterization of **18:1 Lysyl PG**, from initial sample preparation to the determination of its core properties.



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*Caption: Workflow for the physical characterization of **18:1 Lysyl PG**.*

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